![molecular formula C8H8FNO3 B6306515 5-Ethoxy-2-fluoronicotinic acid CAS No. 1256818-90-2](/img/structure/B6306515.png)
5-Ethoxy-2-fluoronicotinic acid
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Overview
Description
5-Ethoxy-2-fluoronicotinic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 . It is used in various research and industrial applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO3/c1-2-13-5-3-6 (8 (11)12)7 (9)10-4-5/h3-4H,2H2,1H3, (H,11,12) . This indicates the presence of ethoxy, fluoro, and nicotinic acid functional groups in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.15 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
5-Ethoxy-2-fluoronicotinic acid has been studied extensively for its potential use in a variety of scientific applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential use in the development of novel drug delivery systems, as well as for its potential use as an inhibitor of enzymes involved in the metabolism of drugs.
Mechanism of Action
Target of Action
This compound is a derivative of nicotinic acid, which is known to target the G protein-coupled receptors involved in lipid metabolism .
Mode of Action
Nicotinic acid binds to its receptors, triggering a cascade of intracellular events that lead to the inhibition of lipolysis and reduction of serum free fatty acid levels .
Biochemical Pathways
Nicotinic acid and its derivatives are known to influence lipid metabolism, specifically the breakdown of fats .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the effects of similar compounds, it may lead to a decrease in serum free fatty acid levels, potentially impacting conditions related to lipid metabolism .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Ethoxy-2-fluoronicotinic acid in laboratory experiments include its wide range of biological activities, its potential use in the treatment of cancer, diabetes, and other diseases, and its potential use as an inhibitor of enzymes involved in the metabolism of drugs. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to interact with other drugs.
Future Directions
For 5-Ethoxy-2-fluoronicotinic acid include further research into its potential use as an inhibitor of enzymes involved in the metabolism of drugs, its potential use in the development of novel drug delivery systems, and its potential use in the treatment of cancer, diabetes, and other diseases. Additionally, further research into the biochemical and physiological effects of this compound is needed in order to fully understand its potential applications.
Synthesis Methods
5-Ethoxy-2-fluoronicotinic acid can be synthesized through several different methods. The most common method involves the reaction of nicotinic acid with ethyl chloroformate in the presence of a base. This reaction yields a product that is then purified and isolated. Other methods of synthesis include the reaction of nicotinic acid with ethyl bromide or ethyl iodide.
Safety and Hazards
The safety data sheet for 5-Ethoxy-2-fluoronicotinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
5-ethoxy-2-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGVXIWYKNDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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